3-Acetoxyphthalide

Description

Structure

3D Structure

Properties

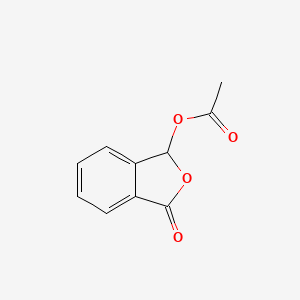

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) acetate |

InChI |

InChI=1S/C10H8O4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5,10H,1H3 |

InChI Key |

GFMWSQWGNSHVLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Chemical Synthesis and Transformations Involving 3 Acetoxyphthalide

Synthetic Methodologies for 3-Acetoxyphthalide

The preparation of this compound is primarily achieved through oxidative routes from readily available starting materials.

A notable method for synthesizing this compound involves the catalytic oxidation of orthoxylene. This reaction is conducted in a solvent system comprising acetic acid or a mixture of acetic acid and acetic anhydride. The process typically occurs at elevated temperatures, around 200°C. This oxidative transformation allows for the direct conversion of orthoxylene into this compound, offering a pathway for its commercial preparation. google.com

The primary precursor compound identified for the oxidative synthesis of this compound is orthoxylene. google.com The conversion of orthoxylene to this compound can achieve conversion rates of approximately 60%. google.com

Oxidative Routes to this compound

Reaction Chemistry of this compound as a Building Block

This compound is a reactive compound that readily participates in various transformations, acting as a key intermediate for the synthesis of more complex molecules.

This compound is particularly amenable to nucleophilic additions and condensation reactions, facilitated by its chemical structure.

N-(3-Phthalidyl)amines are synthesized through the condensation of this compound with various amines. This reaction has been demonstrated with a range of secondary amines, including morpholine, piperidine, N,N-diisobutyl-N,N-dibenzylamines, and piperazine (B1678402). Current time information in Bangalore, IN.researchgate.netresearchgate.net The condensation typically involves refluxing this compound with the respective amine in a solvent such as ethanol (B145695) for several hours (e.g., 16-20 hours). researchgate.net The resulting N-(3-phthalidyl)amines are obtained as solid products, which can be purified through crystallization. researchgate.net

Detailed research findings on the synthesis of N-(3-Phthalidyl)amines are summarized in the table below:

| Amine Reactant | Product | Yield (%) | Melting Point (°C) |

| Morpholine | 3-(4-morpholino)phthalide | 87 | 131-132 |

| Piperidine | N-(3-phthalidyl)piperidine | - | - |

| N,N-diisobutyl-N,N-dibenzylamine | N-(3-phthalidyl)-N,N-diisobutyl-N,N-dibenzylamine | - | - |

| Piperazine | N-(3-phthalidyl)piperazine | - | - |

While this compound itself can react with certain amines to yield formyl benzamide (B126) derivatives (e.g., with N,N-diisopropylamine to form o-formyl-N,N-diisopropyl benzamide), Current time information in Bangalore, IN. the synthesis of o-benzoylbenzamide derivatives specifically involves the reaction of 3-acetoxy-3-phenylphthalide (a related compound) with secondary amines. Current time information in Bangalore, IN.researchgate.net This reaction proceeds in high yields, affording the desired o-benzoylbenzamide products. Current time information in Bangalore, IN.researchgate.net For instance, the reaction of 3-acetoxy-3-phenylphthalide with N,N-dibenzylamine yielded N,N-dibenzyl-o-benzoylbenzamide with a 95% yield. researchgate.net

Detailed research findings on the synthesis of o-Benzoylbenzamide Derivatives are summarized in the table below:

| Precursor Compound | Amine Reactant | Product | Yield (%) |

| This compound | N,N-diisopropylamine | o-formyl-N,N-diisopropyl benzamide | - |

| 3-acetoxy-3-phenylphthalide | Secondary amines | o-benzoylbenzamide derivatives | High |

| 3-acetoxy-3-phenylphthalide | N,N-dibenzylamine | N,N-dibenzyl-o-benzoylbenzamide | 95 |

Synthesis of N-(3-Phthalidyl)amines

Applications in Total Synthesis of Complex Natural Products and Analogs

This compound (often referred to as 16 in synthetic schemes) has demonstrated utility in the total synthesis of complex natural products and their analogs. A notable application is its involvement in the synthesis of rosettacin (B1262365) (5), a compound belonging to the aromathecin family.

In one synthetic route to rosettacin, this compound reacts with pyrroloquinoline (15) to yield β-formylamide (17). This transformation is typically carried out in the presence of potassium acetate (B1210297) (KOAc) in toluene (B28343) at a temperature of 80 °C, achieving a 41% yield of the intermediate. The strategic incorporation of this compound highlights its role as a valuable precursor in constructing intricate natural product frameworks.

Intramolecular Cyclization Pathways

A key step in the total synthesis of rosettacin, following the formation of β-formylamide (17) from this compound and pyrroloquinoline, involves an intramolecular cyclization reaction. When β-formylamide (17) is treated with potassium acetate (KOAc) in acetic acid at 60 °C, an intramolecular cyclization occurs, leading to the formation of the pyridone ring and ultimately contributing to the total synthesis of rosettacin with a 76% yield. Beyond this specific instance, this compound and its derivatives have been implicated in intramolecular cyclization pathways involving γ-hydrogen abstraction and subsequent cyclization of the resulting biradical intermediates. These pathways underscore the compound's capacity to facilitate the formation of cyclic structures through internal rearrangements.

Mechanistic Insights into this compound Reactions

Investigations into the reaction mechanisms involving this compound provide valuable insights into its chemical behavior.

Investigation of Reaction Mechanisms (e.g., C-H acetoxylation)

Mechanistic studies related to this compound have proposed pathways involving hydride ion transfer. This suggests that in certain reactions, this compound may participate in processes where a hydride ion is transferred, influencing the reaction outcome and product formation. Furthermore, observations have indicated that this compound exhibits resistance to certain displacement reactions, suggesting specific mechanistic preferences or limitations in its reactivity compared to other related compounds like di-3-phthalidyl ether. While the broader field of C-H acetoxylation mechanisms, particularly those catalyzed by transition metals, is an active area of research for functionalizing inert C-H bonds, direct mechanistic investigations specifically detailing this compound's role in or undergoing C-H acetoxylation were not explicitly detailed in the provided information. Instead, mechanistic insights for this compound focus on processes like hydride transfer and intramolecular γ-hydrogen abstraction.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3 Acetoxyphthalide Derivatives

Design and Synthesis of 3-Acetoxyphthalide Analogs The design and synthesis of this compound analogs often involve strategic modifications to the core scaffold to enhance desired biological properties or introduce new ones. One documented instance of this compound's involvement in synthesis is in the formation of β-formylamide (17) from its reaction with pyrroloquinoline (15) in the presence of potassium acetate (B1210297) (KOAc) in toluene (B28343). This reaction proceeds at 80 °C, yielding β-formylamide (17) with a 41% yield. Subsequently, an intramolecular cyclization of the amide (17) in acetic acid at 60 °C forms a pyridone ring, leading to the total synthesis of a complex natural product (5) with a 76% yield.mdpi.comnih.govresearchgate.net

Phthalidylamine and Benzamide (B126) Scaffold Modifications While direct information on "phthalidylamine" as a scaffold derived from this compound is not explicitly detailed in the search results, the broader concept of phthalimide (B116566) as a versatile pharmacophore scaffold is well-established in medicinal chemistry. Phthalimide, which features an isoindoline-1,3-dione core, has been extensively studied, and numerous derivatives have been synthesized for their therapeutic potential. Its biological properties are influenced by characteristics such as hydrophobicity, hydrogen bonding capabilities, and the presence of an aromatic hydrophobic site.ucl.ac.ukModifications to such scaffolds can lead to compounds with diverse biological activities, including anti-inflammatory, anti-Alzheimer, antiepileptic, and anticancer properties.ucl.ac.uk

Regarding benzamide scaffold modifications, benzamides are also significant in medicinal chemistry and can be synthesized through various routes. For instance, the acylation of 3-aminomethyl-2-iodoquinoline (75) with benzoyl chloride in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (CH2Cl2) yields a benzamide. mdpi.com This highlights the general synthetic strategies employed to incorporate or modify benzamide moieties within larger molecular structures, which could potentially include this compound derivatives if a benzamide group were introduced into the phthalide (B148349) structure or a related analog. The structural modification of lead compounds often involves direct chemical manipulation of functional groups, including adding or swapping groups, making isosteric replacements, or adjusting ring systems. danaher.com

Quantitative and Qualitative Structure-Activity Relationships Structure-Activity Relationships (SAR) are fundamental in drug discovery, aiming to predict biological activity from molecular structure.collaborativedrug.comQuantitative Structure-Activity Relationships (QSAR) involve deriving mathematical formulas that relate the biological activities of compounds to their measurable physicochemical parameters, such as lipophilicity, polarizability, electronic parameters (e.g., Hammett constant, dipole moment), and steric parameters (e.g., Taft's constant).srmist.edu.inajrconline.orglibretexts.orgscienceforecastoa.comQSAR models summarize the relationship between chemical structures and biological activity in a dataset and can predict the activities of new chemicals.libretexts.org

Correlation of Structural Elements with Biological Activity The core principle of SAR is that differences in structural properties are responsible for variations in the biological activities of compounds.ajrconline.orgIn QSAR studies, physicochemical properties or theoretical molecular descriptors are used as predictor variables, while biological activity serves as the response variable.libretexts.orgFor example, in β-lactam antibiotics, biological activity has been correlated with geometrical parameters like the Woodward height-of-pyramid and the Cohen lactam O-atom to carboxylate C-atom distance.rsc.orgMolecules with either high values for both parameters or low values for both tend to be active, while those with mixed values are largely inactive.rsc.orgThis indicates that specific structural conformations and spatial arrangements are critical for activity. While specific detailed research findings correlating structural elements of this compound derivatives with their biological activity are not extensively detailed in the provided search results, the general principles of QSAR and SAR apply. These studies typically involve:

Selection of data set and extraction of structural/empirical descriptors: This involves defining the chemical features that might influence activity. libretexts.org

Variable selection: Identifying the most relevant descriptors. libretexts.org

Model construction: Building a mathematical model to describe the relationship. libretexts.org

Validation evaluation: Testing the model's predictive power. libretexts.org

Lead Optimization Strategies in this compound Derived Compounds Lead optimization is a critical phase in drug discovery focused on refining the properties of lead compounds to enhance their therapeutic potential and safety profile.danaher.combiobide.comThe goal is to improve target selectivity, biological activity, potency, and to minimize toxicity.danaher.combiobide.comwuxiapptec.comFor this compound derived compounds, lead optimization would involve strategies such as:

Direct chemical manipulation of functional groups: This includes adding or swapping functional groups, making isosteric replacements, or adjusting ring systems to modify the natural structure of the lead compounds. danaher.com

Structure-activity relationship (SAR) directed optimization: This involves making further modifications and establishing SARs in lead compounds. danaher.com

Computational or in silico approaches: Methods like 3D-QSAR (e.g., Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)) are very helpful in improving the efficacy and efficiency of lead compounds. danaher.comnih.gov These methods can analyze the three-dimensional properties of ligands to predict their biological activities. scienceforecastoa.com

Improving drug-like properties: This includes enhancing solubility, permeability, and metabolic stability, and reducing transporter effects. wuxiapptec.com Insoluble and impermeable compounds can lead to erroneous biological data and unreliable SAR in assays. wuxiapptec.com

Fragment-based drug discovery (FBDD) optimization: This approach identifies small fragment molecules that bind to a macromolecular target, which are then optimized to increase size and extend interactions, enhancing specificity and binding strength. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Pharmacological Evaluation of 3-Acetoxyphthalide and its Derivatives

The in vitro assessment of this compound and related compounds has revealed a spectrum of biological activities, particularly against microbial agents.

Studies have demonstrated that this compound and its synthesized derivatives possess both antibacterial and antifungal properties.

Research has shown that this compound exhibits activity against a range of bacterial species. researchgate.netuobabylon.edu.iq In one study, this compound was found to be active against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.netuobabylon.edu.iq The continual emergence of drug-resistant bacteria necessitates the ongoing search for new antimicrobial agents, and phthalide (B148349) derivatives are among the compounds being investigated for their potential in this area. uobabylon.edu.iq

Derivatives of this compound, such as certain N-(3-phthalidyl)amines and o-benzoylbenzamide derivatives, have also been synthesized and screened for their antibacterial effects. researchgate.netuobabylon.edu.iq For instance, the condensation of this compound with piperazine (B1678402) to form a specific N-(3-phthalidyl)amine derivative resulted in a compound with activity against the aforementioned bacterial strains. researchgate.net Similarly, an o-benzoylbenzamide derivative synthesized from the reaction of 3-acetoxy-3-phenylphthalide with secondary amines also demonstrated activity against E. coli, B. subtilis, and S. aureus. researchgate.netuobabylon.edu.iq

The following table summarizes the antibacterial activity of this compound and some of its derivatives.

| Compound/Derivative | Bacterial Strain | Activity |

| This compound | Escherichia coli | Active researchgate.netuobabylon.edu.iq |

| Bacillus subtilis | Active researchgate.netuobabylon.edu.iq | |

| Staphylococcus aureus | Active researchgate.netuobabylon.edu.iq | |

| N-(3-phthalidyl)amine derivative (with piperazine) | Escherichia coli | Active researchgate.net |

| Bacillus subtilis | Active researchgate.net | |

| Staphylococcus aureus | Active researchgate.net | |

| o-Benzoylbenzamide derivative | Escherichia coli | Active researchgate.netuobabylon.edu.iq |

| Bacillus subtilis | Active researchgate.netuobabylon.edu.iq | |

| Staphylococcus aureus | Active researchgate.netuobabylon.edu.iq |

In addition to its antibacterial properties, this compound and its derivatives have demonstrated notable antifungal activity. researchgate.netuobabylon.edu.iq Studies have shown that all tested compounds, including this compound and its synthesized derivatives, possess antifungal properties. researchgate.netuobabylon.edu.iq The antifungal activity of these compounds has been observed against yeast-like fungi, such as Candida albicans. uobabylon.edu.iq This suggests that phthalide-based compounds could be promising candidates for the development of new fungicidal drugs. uobabylon.edu.iq

The search for novel antifungal agents is driven by the increasing incidence of fungal infections and the emergence of resistant strains. uobabylon.edu.iq The broad-spectrum antifungal activity exhibited by this class of compounds makes them an interesting subject for further investigation and development. uobabylon.edu.iq

The table below outlines the antifungal activity of this compound and its derivatives.

| Compound/Derivative | Fungal Strain | Activity |

| This compound | Yeast-like fungi (e.g., Candida albicans) | Active researchgate.netuobabylon.edu.iquobabylon.edu.iq |

| N-(3-phthalidyl)amine derivatives | Yeast-like fungi (e.g., Candida albicans) | Active researchgate.netuobabylon.edu.iquobabylon.edu.iq |

| o-Benzoylbenzamide derivatives | Yeast-like fungi (e.g., Candida albicans) | Active researchgate.netuobabylon.edu.iquobabylon.edu.iq |

Beyond antimicrobial activity, research has begun to explore other biological effects of phthalide derivatives in various cellular models. While direct studies on this compound are limited in this area, related compounds have shown potential in modulating cellular processes. For instance, some derivatives have been investigated for their effects on cancer cell lines, where they have been observed to induce apoptosis. The mechanisms behind these effects can involve the modulation of reactive oxygen species (ROS) levels and interference with the cell cycle.

Furthermore, neuroprotective effects have been observed with certain phthalide derivatives in neuronal cell models exposed to oxidative stress, highlighting a potential to reduce cell death and inflammation markers. These findings, although not directly on this compound, suggest that the phthalide scaffold may have broader therapeutic applications that warrant further investigation in various cellular models.

Antimicrobial Spectrum and Potency

Antibacterial Activity Studies

Molecular and Cellular Mechanisms of Action

Understanding how this compound and its derivatives exert their biological effects at the molecular and cellular levels is crucial for their development as therapeutic agents. Research in this area focuses on identifying their biological targets and elucidating the pathways they modulate.

The mechanism of action of bioactive small molecules often involves their interaction with specific biological targets, most commonly proteins such as enzymes, ion channels, and receptors. wikipedia.org The binding of a small molecule to its target can lead to a variety of outcomes, including enzyme inhibition, receptor antagonism or agonism, or blockade of ion channels. wikipedia.org

For phthalide derivatives, one proposed mechanism of antimicrobial action is the disruption of cell membrane integrity in bacteria, leading to cell death. In the context of other biological effects, such as anti-inflammatory or anticancer activities observed in related compounds, the interactions are likely more complex. For example, some compounds may act as enzyme inhibitors. nih.gov The identification of specific enzyme targets is a key area of research. Computational methods like molecular docking and dynamics are increasingly being used to predict and study the interactions between small molecules and their protein targets. nih.govmdpi.com These in silico approaches, combined with experimental techniques like X-ray crystallography and NMR, can provide detailed insights into the binding modes and mechanisms of inhibition. rsc.org

While the precise molecular targets of this compound are not yet fully elucidated, the broader family of phthalides has been shown to interact with various biological pathways. For instance, some tylophorine (B1682047) derivatives, which share structural similarities, have been found to modulate inflammatory responses by affecting T-cell differentiation and the production of cytokines like TNF-α. researchgate.netresearchgate.net These effects can be mediated through signaling pathways such as the NF-κB and AKT/mTOR pathways. researchgate.net The exploration of such interactions for this compound and its direct derivatives will be a critical step in understanding their full therapeutic potential.

Modulation of Intracellular Pathways

A comprehensive review of the available scientific literature did not yield specific studies detailing the direct modulation of intracellular signaling pathways, such as PI3K/AKT/mTOR, MAPK/ERK, or Wnt/β-catenin, by this compound. While these pathways are crucial in regulating cellular processes and are common targets for bioactive molecules, research has not yet elucidated the specific interactions or effects that this compound may have on these cascades. celcuity.comnih.govnih.govnih.govwikipedia.orgnih.govresearchgate.netrsc.orgcreative-diagnostics.comjournalmeddbu.comzuj.edu.jomdpi.comresearchgate.net Therefore, the mechanisms by which this compound may influence cellular functions through these pathways remain an area for future investigation.

Studies on Mutagenic Potential in Experimental Systems (e.g., Ames Test)

The mutagenic potential of this compound has been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. nih.govwikipedia.orgfrontiersin.orgoncotarget.comnamsa.com This test is a widely used in vitro method to assess the potential of chemical compounds to induce gene mutations. nih.govmdpi.com

In a specific investigation, this compound was screened for its genotoxic effects using the Ames test with the Salmonella typhimurium tester strain TA100. nih.govmedicilon.com This particular strain is designed to detect mutagens that cause base-pair substitutions in the DNA. mdpi.com The results of the study indicated that this compound exhibits a weak mutagenic activity through base-pair substitution. nih.govmedicilon.com This effect was noted at relatively high concentrations of the compound. medicilon.com

Furthermore, the study investigated the influence of metabolic activation on the mutagenic potential of this compound. nih.govmedicilon.com The S9 metabolic activation system, which simulates the metabolic processes of the liver, was incorporated into the assay. nih.gov The findings showed that the presence of the S9 mix did not alter the mutagenic activity of the compound. nih.govmedicilon.com This suggests that the weak mutagenicity of this compound is not dependent on its metabolic conversion to other active metabolites. nih.govmedicilon.com

Table 1: Summary of Mutagenicity Study on this compound

| Experimental System | Tester Strain | Mutation Type Detected | Result | Effect of S9 Metabolic Activation |

| Ames Test | Salmonella typhimurium TA100 | Base-pair substitution | Weak mutagenicity | No change in mutagenic activity |

Analytical and Computational Methodologies in 3 Acetoxyphthalide Research

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are indispensable tools for the definitive identification and purity evaluation of 3-acetoxyphthalide. scribd.comanu.edu.au These techniques provide detailed information about the molecule's structure and the composition of a sample.

Application of NMR, IR, and Mass Spectrometry for Structural Elucidation

The precise structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). scribd.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for identifying the chemical environments of hydrogen atoms within a molecule. savemyexams.com For this compound, the ¹H NMR spectrum would show distinct peaks corresponding to the different sets of protons. pressbooks.publibretexts.org For example, the protons of the methyl group in the acetoxy moiety would have a different chemical shift compared to the protons on the phthalide (B148349) ring system. researchgate.net The integration of these peaks provides a ratio of the number of protons in each unique environment. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. libretexts.org Key vibrational frequencies include those for the C=O stretching of the lactone and the ester groups. The presence of these distinct carbonyl absorptions provides strong evidence for the acetoxyphthalide structure.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions and is used to establish the molecular weight of a compound. libretexts.org The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the acetoxy group.

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | Distinct signals for aromatic, methine, and methyl protons. | Confirms the presence and connectivity of the different hydrogen environments in the molecule. |

| IR | Strong C=O stretching bands for lactone and ester. | Indicates the presence of both the phthalide and acetoxy functional groups. |

| MS | Molecular ion peak corresponding to the molecular weight of C₁₀H₈O₄. | Confirms the elemental composition and molecular weight of the compound. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.netmoravek.comexcedr.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to qualitatively assess purity and monitor reactions. umich.edu During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rochester.edulibretexts.orgwordpress.com By comparing the retention factor (Rf) values of the reaction mixture with those of the starting materials and the pure product, chemists can determine the reaction's progress and identify the presence of any impurities. europeanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful separation technique that provides quantitative data on the purity of a sample. chromatographyonline.com A validated HPLC method can accurately determine the percentage of this compound in a sample and detect even trace amounts of impurities. core.ac.ukoiv.intnih.govjfda-online.com This is crucial for quality control in research and potential future applications.

Computational Approaches in Molecular Design and Mechanistic Studies

Computational chemistry offers powerful tools to complement experimental research on this compound, providing insights into its molecular properties, potential biological activities, and reaction mechanisms. nih.govnih.gov

Molecular Modeling and Docking Studies

Molecular modeling allows for the three-dimensional visualization of this compound and its derivatives. This visualization is the foundation for molecular docking studies, a computational technique used to predict the binding orientation of a molecule to a target protein. usm.myrsc.orgmdpi.com By simulating the interaction between this compound derivatives and the active sites of enzymes or receptors, researchers can hypothesize about their potential biological activities. researchgate.netnih.gov These studies can guide the design of new analogs with improved binding affinities and specificities.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are employed to investigate the energetics and pathways of chemical reactions. rsc.orgnrel.govchemrxiv.org For instance, these calculations can be used to model the transition states and intermediates involved in the synthesis of this compound. This provides a deeper understanding of the reaction mechanism, which can be valuable for optimizing reaction conditions to improve yield and reduce byproducts.

Predictive Modeling in Lead Optimization

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a significant role in drug discovery and lead optimization. immunocure.usnumberanalytics.compreprints.orgwikipedia.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for derivatives of this compound, it may be possible to predict the activity of new, unsynthesized analogs. malariaworld.orgnih.govfrontiersin.orgcrpsonline.com This predictive power helps to prioritize which compounds to synthesize and test, thereby streamlining the process of developing more potent and selective molecules. nih.gov

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Derivatization Strategies

The development of efficient and innovative synthetic pathways is crucial for the exploration of 3-acetoxyphthalide's chemical space and the generation of diverse analogues. While classical methods for its synthesis exist, future research is anticipated to focus on more sustainable and atom-economical approaches.

One promising avenue involves the use of transition-metal-catalyzed C-H activation and functionalization of phthalide (B148349) precursors. This strategy could offer a more direct and regioselective route to this compound and its derivatives, minimizing the need for protecting groups and reducing the number of synthetic steps. For instance, palladium or rhodium catalysts could potentially mediate the direct acetoxylation of the 3-position of the phthalide ring system.

Furthermore, biocatalysis presents an environmentally friendly alternative for the synthesis and derivatization of this compound. Enzymes, such as lipases or esterases, could be employed for the stereoselective acetylation of 3-hydroxyphthalide, providing access to enantiomerically pure forms of the target compound. This is particularly relevant as the biological activity of chiral molecules is often dependent on their stereochemistry.

Derivatization strategies are expected to move beyond simple modifications to explore the generation of hybrid molecules. By covalently linking this compound to other pharmacophores, it may be possible to create new chemical entities with dual or synergistic modes of action. For example, conjugation with known anti-inflammatory or anti-cancer agents could lead to derivatives with enhanced potency or improved pharmacokinetic profiles.

A key research finding in this area includes the synthesis of this compound as an intermediate in the creation of more complex molecules. For example, it has been utilized in the synthesis of other phthalide derivatives, highlighting its utility as a versatile building block. Future work will likely expand on these foundations to create libraries of novel compounds for biological screening.

Identification of Undiscovered Biological Activities and Therapeutic Applications

While the current body of research on the specific biological activities of this compound is limited, the phthalide core is present in numerous natural products with a wide range of pharmacological effects. This suggests that this compound itself, or its derivatives, may possess undiscovered biological activities.

Future screening efforts should employ high-throughput and high-content screening platforms to evaluate this compound and its analogues against a broad panel of biological targets. This could include assays for enzymatic inhibition, receptor binding, and effects on various cellular pathways. Particular areas of interest for future investigation could include its potential as an anti-inflammatory, neuroprotective, or antimicrobial agent, given the known activities of other phthalide-containing compounds.

Metabolomic and proteomic approaches could also be instrumental in elucidating the mechanism of action of any identified biological effects. By analyzing changes in cellular metabolites or protein expression levels following treatment with this compound, researchers can gain insights into its molecular targets and downstream signaling pathways.

The structural simplicity of this compound makes it an attractive starting point for fragment-based drug discovery (FBDD). In this approach, small, low-complexity molecules like this compound are screened for weak binding to a biological target. The initial hits are then elaborated and optimized to develop high-affinity ligands. This strategy could be particularly useful for identifying novel therapeutic applications for the phthalide scaffold.

Advancements in Drug Discovery and Development Paradigms

The progression of this compound from a chemical curiosity to a potential therapeutic lead will be heavily influenced by advancements in drug discovery and development technologies. The integration of artificial intelligence (AI) and machine learning (ML) algorithms is set to revolutionize this process.

The development of novel drug delivery systems also holds significant promise for enhancing the therapeutic potential of this compound. Encapsulation in nanoparticles, liposomes, or other carrier systems could improve its solubility, stability, and bioavailability. Targeted drug delivery strategies, where the drug is specifically directed to the site of action, could also be employed to increase efficacy and reduce off-target effects.

Furthermore, the principles of personalized medicine, where treatments are tailored to the individual characteristics of each patient, will likely play a role in the future development of this compound-based therapies. By identifying biomarkers that predict a patient's response to a particular drug, it may be possible to select individuals who are most likely to benefit from treatment, thereby improving clinical outcomes.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-Acetoxyphthalide, and how do reaction conditions influence yield and purity?

Methodological Answer :

To evaluate synthetic routes, design experiments comparing methods (e.g., acetylation of phthalide derivatives, catalytic esterification). Use controlled variables (temperature, solvent polarity, catalyst loading) and analyze outcomes via HPLC or GC-MS for purity and yield quantification. Include triplicate trials to assess reproducibility. For kinetic studies, employ time-resolved NMR to monitor intermediate formation .

Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

Methodological Answer :

Combine spectroscopic methods (FT-IR for functional groups, H/C NMR for structural confirmation) with thermal analysis (DSC/TGA for decomposition profiles). Validate results against computational simulations (e.g., DFT for vibrational frequencies). Cross-reference data with published crystallographic databases to resolve ambiguities in stereochemistry .

How does this compound’s stability vary under different storage conditions?

Methodological Answer :

Conduct accelerated stability studies under varying pH, temperature, and humidity. Use LC-MS to quantify degradation products and identify pathways (e.g., hydrolysis of the acetoxy group). Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include control samples spiked with stabilizers (e.g., antioxidants) to assess mitigation strategies .

Advanced Research Questions

How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

Perform meta-analysis of existing bioactivity datasets (e.g., IC values in enzyme inhibition assays). Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental results. Identify confounding variables (e.g., solvent effects, assay protocols) through sensitivity analysis. Propose standardized in vitro testing frameworks to minimize variability .

What strategies minimize systematic errors when quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer :

Develop a validated LC-MS/MS protocol with isotope-labeled internal standards (e.g., C-3-Acetoxyphthalide). Assess matrix effects via post-column infusion and optimize sample preparation (SPE or protein precipitation). Perform inter-laboratory validation to identify instrument-specific biases. Report uncertainties using ISO/IEC 17025 guidelines .

How do solvent interactions influence this compound’s reactivity in catalytic systems?

Methodological Answer :

Design kinetic studies in solvents of varying polarity (e.g., DMSO vs. hexane). Monitor reaction progress via in situ Raman spectroscopy. Use COSMO-RS simulations to predict solvation effects on transition states. Correlate solvent parameters (Hildebrand solubility, dielectric constant) with rate constants to derive predictive models .

What ethical and safety protocols are critical when handling this compound in vitro toxicology studies?

Methodological Answer :

Follow OECD Guidelines 423 (acute toxicity) and 471 (genotoxicity). Implement waste disposal protocols compliant with EPA Hazardous Waste Regulations. Document Material Safety Data Sheet (MSDS) data, including LD and PPE requirements. For cell-based assays, obtain IRB approval for human-derived samples and anonymize donor data .

Data Management and Reproducibility

How should raw and processed data from this compound studies be archived to ensure reproducibility?

Methodological Answer :

Store raw instrument files (e.g., .RAW, .DSC) in FAIR-compliant repositories (Zenodo, Figshare). Include metainstrument settings, calibration curves, and software versions. For computational data, share Jupyter notebooks or R/Python scripts. Retain samples for 5–10 years post-publication, with disposal logs to prevent misuse .

What statistical approaches validate dose-response relationships in this compound pharmacology studies?

Methodological Answer :

Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Apply Akaike Information Criterion (AIC) to compare models. Report confidence intervals for EC values and use bootstrapping to assess robustness. For multiplex assays, apply false discovery rate (FDR) corrections .

Integration of Multidisciplinary Methods

How can multi-omics approaches elucidate this compound’s mechanism of action?

Methodological Answer :

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in treated cell lines. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Validate targets via CRISPR-Cas9 knockouts or siRNA silencing. Cross-reference with structural analogs to infer structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.